molecular formula C43H49FN8O9 B12388377 Val-Cit-PAB-Exatecan

Val-Cit-PAB-Exatecan

Cat. No.: B12388377
M. Wt: 840.9 g/mol
InChI Key: JRIHOFFBVWRHMO-NMNMEXSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-Cit-PAB-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a valine-citrulline dipeptide linker, a para-aminobenzylcarbamate (PABC) spacer, and an exatecan payload. The compound is designed to be cleaved by the enzyme cathepsin B, which is found in lysosomes . This cleavage releases the exatecan payload, which is a potent topoisomerase I inhibitor used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-Exatecan involves several steps:

    Formation of the Val-Cit Dipeptide Linker: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions. The reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Attachment of the PABC Spacer: The PABC spacer is attached to the valine-citrulline dipeptide through a carbamate linkage. This step often involves the use of isocyanate derivatives.

    Conjugation with Exatecan: The final step involves the conjugation of the PABC-valine-citrulline intermediate with exatecan. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PAB-Exatecan undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cathepsin B: Used for enzymatic cleavage of the valine-citrulline linker.

    Acidic Conditions: Used for hydrolysis of the carbamate linkage in the PABC spacer.

Major Products

Scientific Research Applications

Val-Cit-PAB-Exatecan has several scientific research applications:

Mechanism of Action

Val-Cit-PAB-Exatecan exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage by cathepsin B, which ensures targeted release of the exatecan payload within cancer cells. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Properties

Molecular Formula

C43H49FN8O9

Molecular Weight

840.9 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate

InChI

InChI=1S/C43H49FN8O9/c1-5-43(59)27-15-32-36-25(17-52(32)39(55)26(27)19-60-40(43)56)34-29(13-12-24-21(4)28(44)16-31(49-36)33(24)34)51-42(58)61-18-22-8-10-23(11-9-22)48-37(53)30(7-6-14-47-41(46)57)50-38(54)35(45)20(2)3/h8-11,15-16,20,29-30,35,59H,5-7,12-14,17-19,45H2,1-4H3,(H,48,53)(H,50,54)(H,51,58)(H3,46,47,57)/t29-,30-,35-,43-/m0/s1

InChI Key

JRIHOFFBVWRHMO-NMNMEXSISA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O

Origin of Product

United States

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